N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(3-methoxybenzoyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O6/c1-30-17-6-4-5-15(13-17)24(28)27-22-18-7-2-3-8-19(18)33-23(22)25(29)26-16-9-10-20-21(14-16)32-12-11-31-20/h2-10,13-14H,11-12H2,1H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPKMQOZZGASAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a complex arrangement of functional groups, which contribute to its biological activity. The molecular formula is with a molecular weight of approximately 405.46 g/mol. Its structural features include:
- Benzodioxin moiety : Known for its role in various biological activities.
- Benzofuran core : Often associated with anti-inflammatory and anticancer properties.
- Methoxybenzamide group : Enhances solubility and bioavailability.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
- Antioxidant Properties : It demonstrates significant antioxidant activity, which may protect cells from oxidative stress.
- Anti-inflammatory Effects : Studies suggest that the compound modulates inflammatory pathways, potentially reducing chronic inflammation.
Biological Activity Data
The following table summarizes key findings related to the biological activities of this compound:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation in breast cancer cells | |
| Antioxidant | Scavenges free radicals effectively | |
| Anti-inflammatory | Reduces cytokine release in vitro |
Case Studies
Several studies have investigated the biological effects of this compound:
- Breast Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis in MCF-7 breast cancer cells. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway .
- Inflammation Models : In an animal model of inflammation, the compound was administered to evaluate its effects on paw edema induced by carrageenan. Results indicated a marked decrease in edema formation compared to control groups, suggesting potent anti-inflammatory properties .
- Oxidative Stress Studies : The antioxidant capacity was assessed using DPPH and ABTS assays, revealing that the compound effectively reduced oxidative stress markers in neuronal cells subjected to oxidative insult .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide as an anticancer agent. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast cancer and leukemia cells, demonstrating significant inhibition of cell proliferation and induction of apoptosis.
Neuroprotective Effects
The compound has shown promise in neuroprotection studies. In vitro experiments suggest that it may protect neuronal cells from oxidative stress and neurotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve the modulation of inflammatory pathways and reduction of reactive oxygen species.
Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects. Animal models of inflammation have demonstrated that the compound can reduce markers of inflammation such as cytokines and prostaglandins, suggesting its potential use in treating inflammatory disorders.
Case Study 1: Anticancer Efficacy
In a study published in Cancer Letters, researchers evaluated the anticancer activity of this compound against MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value significantly lower than that of standard chemotherapeutics .
Case Study 2: Neuroprotection in Animal Models
A study conducted on transgenic mice models for Alzheimer's disease demonstrated that treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation compared to untreated controls .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to related molecules, as outlined below:
Structural Analogues and Substituent Variations
A key determinant of activity in benzodioxin- and benzofuran-containing compounds is the nature of substituents. The table below summarizes critical differences:
Key Observations :
- Sulfonamide vs. Carboxamide: The sulfonamide derivative (C15H15NO4S) exhibits confirmed antibacterial activity, likely due to sulfonamide’s classic inhibition of dihydropteroate synthase . In contrast, carboxamide derivatives (e.g., target compound) may target different enzymes or receptors.
- Substituent Effects : The 3-methoxy group in the target compound could enhance metabolic stability compared to bulkier substituents like biphenylylcarbonyl (C30H22N2O5) or naphthyloxy (C28H23N2O6). The latter groups may improve membrane permeability but reduce aqueous solubility .
- Antihepatotoxic Potential: Flavones with dioxane rings (C17H12O4) demonstrate significant hepatoprotective effects, suggesting that the benzodioxin moiety in the target compound may contribute to similar activity if paired with appropriate pharmacophores .
Q & A
How can researchers optimize synthesis conditions for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide to achieve high yield and purity?
Basic Research Question
Methodological Answer:
The compound’s synthesis involves coupling a benzodioxin-6-amine derivative with a functionalized benzofuran-carboxamide precursor. Key parameters include:
- Solvent selection : N,N-Dimethylformamide (DMF) is commonly used due to its polar aprotic nature, which stabilizes intermediates .
- Base and pH control : Lithium hydride (LiH) or Na₂CO₃ (aqueous) ensures deprotonation of the amine for nucleophilic attack. Dynamic pH control at ~10 minimizes side reactions .
- Temperature : Reactions are typically conducted at 0–25°C to balance reactivity and stability of sensitive moieties (e.g., methoxy groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
